molecular formula C13H19FN2O B3020654 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide CAS No. 1218040-65-3

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide

Cat. No.: B3020654
CAS No.: 1218040-65-3
M. Wt: 238.306
InChI Key: HUAAIFLKUBUYIA-UHFFFAOYSA-N
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Description

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide is a synthetic organic compound characterized by the presence of an amino group, a fluorophenyl group, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide typically involves the reaction of 3-fluorobenzylamine with N-methylpentanamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the fluorophenyl group may yield a phenyl derivative .

Scientific Research Applications

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(3-chlorophenyl)methyl]-N-methylpentanamide
  • 2-amino-N-[(3-bromophenyl)methyl]-N-methylpentanamide
  • 2-amino-N-[(3-iodophenyl)methyl]-N-methylpentanamide

Uniqueness

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-5-12(15)13(17)16(2)9-10-6-4-7-11(14)8-10/h4,6-8,12H,3,5,9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAAIFLKUBUYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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